2',3',4'-Trimethoxyacetophenone
CAS No.: 13909-73-4
Cat. No.: VC2409061
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13909-73-4 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 1-(2,3,4-trimethoxyphenyl)ethanone |
Standard InChI | InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3 |
Standard InChI Key | PKNAATJMQOUREZ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Boiling Point | 296.0 °C |
Melting Point | 15.8 °C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2',3',4'-Trimethoxyacetophenone is also known by its IUPAC name 1-(2,3,4-trimethoxyphenyl)ethanone. It possesses several synonyms in scientific literature, including 1-(2,3,4-Trimethoxyphenyl)ethanone and 2,3,4-Trimethoxyacetophenone . The compound is uniquely identified by its CAS Registry Number 13909-73-4, which serves as its international identifier in chemical databases and literature .
The compound's EC Number is 237-678-4, providing additional regulatory identification in European chemical inventories . These identification parameters are crucial for researchers and manufacturers to ensure they are working with the precise chemical entity during synthesis, analysis, or application development.
Structural Characteristics
The molecular structure of 2',3',4'-Trimethoxyacetophenone features a benzene ring substituted with three methoxy groups (-OCH3) at positions 2, 3, and 4, with an acetyl group at position 1. Its linear formula can be represented as (CH3O)3C6H2COCH3 . This arrangement of functional groups contributes to its distinct chemical reactivity and potential biological activities.
The compound's structure can be represented through several chemical notations:
These notations are essential for computational chemistry, database searches, and structure-activity relationship studies.
Physical and Chemical Properties
Physical State and Appearance
2',3',4'-Trimethoxyacetophenone exists as a clear liquid at room temperature . Its color ranges from colorless to light yellow or light orange, depending on purity and storage conditions . Understanding these physical characteristics is crucial for quality control in manufacturing and research settings.
Physical Properties
The compound exhibits specific physical properties that distinguish it from related compounds. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Melting point | 14-15 °C | |
Boiling point | 295-297 °C | |
Density | 1.155 g/mL at 25 °C | |
Refractive index | n20/D 1.5384 | |
Flash point | >230 °F | |
LogP | 1.630 |
These physical parameters are essential for identification, purification, and handling of the compound in laboratory and industrial settings. The relatively high boiling point suggests strong intermolecular forces, likely due to the presence of multiple oxygen-containing functional groups that can participate in hydrogen bonding and dipole-dipole interactions.
Chemical Properties
2',3',4'-Trimethoxyacetophenone contains a ketone functional group, which influences its reactivity in organic reactions . The presence of three methoxy groups on the aromatic ring affects the electronic distribution within the molecule, potentially influencing its reaction with electrophiles and nucleophiles.
The compound's LogP value of 1.630 indicates moderate lipophilicity , suggesting it may have balanced distribution between aqueous and lipid phases in biological systems. This property is particularly relevant for pharmaceutical applications, as it affects absorption, distribution, metabolism, and excretion (ADME) characteristics.
Synthesis Methods
Selective Demethylation Studies
Applications and Research Areas
Chemical Synthesis Applications
2',3',4'-Trimethoxyacetophenone serves as an important building block in organic synthesis. Its functional groups provide multiple reaction sites for chemical transformations, making it valuable in the synthesis of more complex molecules. The ketone group can participate in various reactions including:
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Condensation reactions (e.g., aldol, Claisen)
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Reduction to alcohols
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Reductive amination
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Wittig reactions
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Formation of hydrazones and oximes
The methoxy groups can undergo demethylation reactions to expose hydroxyl groups, enabling further functional group transformations. These chemical possibilities make 2',3',4'-Trimethoxyacetophenone a versatile synthetic intermediate.
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